molecular formula C10H13NO4 B13049051 (3R)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid

(3R)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid

Cat. No.: B13049051
M. Wt: 211.21 g/mol
InChI Key: FHZYTNJJWQHGAC-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid is an organic compound with a unique structure that includes an amino group, a hydroxy group, and a methoxy group attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of α-amino ketones and O-acyl oximes in a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation reaction. This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield aldehydes or ketones, while reduction of the amino group may produce primary or secondary amines.

Scientific Research Applications

(3R)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3R)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxy and methoxy groups can participate in various chemical interactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Shares the methoxy and hydroxy groups but lacks the amino group.

    3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Similar structure but with a carboxylic acid group instead of an amino group.

Uniqueness

(3R)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid is unique due to the presence of the amino group, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

(3R)-3-amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H13NO4/c1-15-6-2-3-7(9(12)4-6)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m1/s1

InChI Key

FHZYTNJJWQHGAC-MRVPVSSYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)[C@@H](CC(=O)O)N)O

Canonical SMILES

COC1=CC(=C(C=C1)C(CC(=O)O)N)O

Origin of Product

United States

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